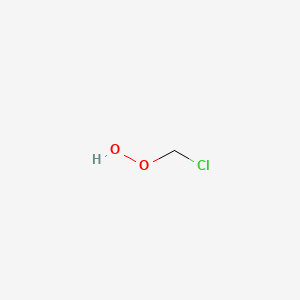
Methyldioxy, chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyldioxy, chloro- is a chemical compound that features a methylenedioxy group and a chlorine atom. The methylenedioxy group consists of two oxygen atoms connected to a methylene bridge (-CH₂- unit), which is generally attached to an aromatic structure such as phenyl . This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of methylene dichloride and methyl alcohol in the presence of a catalyst such as triethylamine . The reaction is carried out at low temperatures to control the exothermic nature of the process.
Industrial Production Methods
Industrial production of methyldioxy, chloro- often employs large-scale chlorination processes. For example, the chlorination of 2-methylpropan-2-ol using concentrated hydrochloric acid is a well-documented method . This process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyldioxy, chloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and ammonia are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
Methyldioxy, chloro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: Methyldioxy, chloro- is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyldioxy, chloro- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects . The methylenedioxy group can undergo metabolic transformations, influencing the compound’s activity and toxicity .
Comparison with Similar Compounds
Methyldioxy, chloro- can be compared with other similar compounds such as methylenedioxyphenethylamines (MDxx) and synthetic cathinones . These compounds share structural similarities but differ in their pharmacological effects and applications. Methyldioxy, chloro- is unique due to its specific combination of the methylenedioxy group and chlorine atom, which imparts distinct chemical and biological properties .
List of Similar Compounds
- Methylenedioxyphenethylamines (MDxx)
- Synthetic cathinones
- Benzodioxole derivatives
Properties
CAS No. |
138434-09-0 |
|---|---|
Molecular Formula |
CH3ClO2 |
Molecular Weight |
82.48 g/mol |
IUPAC Name |
chloro(hydroperoxy)methane |
InChI |
InChI=1S/CH3ClO2/c2-1-4-3/h3H,1H2 |
InChI Key |
DUNYOPWYTOSXOC-UHFFFAOYSA-N |
Canonical SMILES |
C(OO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















